molecular formula C11H14O3 B177182 4-Methoxy-2-(propan-2-yloxy)benzaldehyde CAS No. 107811-48-3

4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Cat. No.: B177182
CAS No.: 107811-48-3
M. Wt: 194.23 g/mol
InChI Key: BYJIIHCWYHPWQD-UHFFFAOYSA-N
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Preparation Methods

4-Methoxy-2-(propan-2-yloxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the isopropyl group replaces the hydrogen atom at the 2-position of the benzene ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or acetone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield .

Properties

IUPAC Name

4-methoxy-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIIHCWYHPWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148285
Record name Methanone, (4-methyl-2-(1-methylethoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107811-48-3
Record name Methanone, (4-methyl-2-(1-methylethoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (4-methyl-2-(1-methylethoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-(propan-2-yloxy)benzaldehyde
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Synthesis routes and methods

Procedure details

To the solution of 2-hydroxy-4-methoxybenzaldehyde 10 (6.6 mmol, 1 equiv.) and 2-iodopropane (7.23 mmol, 1.1 equiv.) in 7 mL of DMF was added K2CO3 (26.3 mmol, 4 equiv.). The reaction was stirred at 45° C. for 18 h. Next day, added DCM 5 mL, filtered off solid, and washed solid with DCM twice. The filtrate was washed by water. And then organic layer was dried over MgSO4, and concentrated. The remaining residues was purified by Biotage SP1:0-20% EtOAc in hexane over 7 CV, 20% EtOAc in hexane over 5 CV.
Quantity
6.6 mmol
Type
reactant
Reaction Step One
Quantity
7.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
26.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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